3-methylthiolan-3-amine hydrochloride
Description
3-Methylthiolan-3-amine hydrochloride is a sulfur-containing heterocyclic amine salt characterized by a tetrahydrothiophene (thiolane) ring substituted with a methyl group and an amine group at the 3-position, forming a tertiary amine structure. The hydrochloride salt enhances its stability and solubility in polar solvents. Its structural uniqueness lies in the saturated thiolane ring, which distinguishes it from aromatic or oxidized sulfur analogs.
Properties
CAS No. |
2648957-34-8 |
|---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylthiolan-3-amine hydrochloride typically involves the reaction of 3-methylthiolan-3-amine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction can be represented as follows:
3-methylthiolan-3-amine+HCl→3-methylthiolan-3-amine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methylthiolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with different functional groups.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-methylthiolan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylthiolan-3-amine hydrochloride involves its interaction with molecular targets through its amine and thiolane functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may interact with enzymes or receptors that contain sulfur-binding sites, leading to modulation of their activity.
Comparison with Similar Compounds
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride (CAS 5553-29-7)
This compound () shares the thiolane backbone but features a sulfone group (1,1-dioxide), making it a sulfolane derivative. Key differences include:
- Oxidation state: The sulfone group increases polarity and water solubility compared to the non-oxidized thiolane in the target compound.
- Molecular weight : Higher molar mass (199.69 g/mol) due to the addition of two oxygen atoms.
Substituted Amphetamine Derivatives
3-Methoxyamphetamine Hydrochloride (CAS 35294-10-1)
This compound () is an aromatic amine with a methoxy-substituted benzene ring and an amphetamine backbone. Unlike the target compound, it lacks a sulfur heterocycle and is structurally distinct:
- Applications : Used in forensic and research contexts, suggesting psychoactive properties.
- UV/Vis Profile : λmax at 220, 274, and 280 nm, indicative of aromatic conjugation .
- Stability : Stable for ≥5 years at -20°C, highlighting the importance of storage conditions for amine salts .
Physicochemical and Analytical Comparisons
Trimethylamine Hydrochloride
A simple tertiary amine salt (), used in system suitability testing for HPLC. Key contrasts:
- Solubility : Highly water-soluble due to minimal steric hindrance and polarity.
- Analytical Use : Employed in validating chromatographic methods (e.g., RP-HPLC), as seen in –2 for amitriptyline and gabapentin .
| Property | 3-Methylthiolan-3-amine HCl | Trimethylamine HCl |
|---|---|---|
| Complexity | Heterocyclic | Linear structure |
| Solubility | Moderate (inferred) | High |
| Analytical Relevance | Likely requires HPLC | Used in HPLC validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
